

Application Note: UV Spectrophotometric Quantification of Levocetirizine in Bulk Drug

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levocetirizine Hydrochloride*

Cat. No.: *B13399152*

[Get Quote](#)

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a second-generation antihistamine used for the relief of allergy symptoms.[\[1\]](#)[\[2\]](#) Accurate and reliable analytical methods are crucial for the quality control of levocetirizine in bulk drug substance and pharmaceutical formulations. This application note describes a simple, rapid, and cost-effective UV spectrophotometric method for the quantification of levocetirizine. The method is based on the measurement of UV absorbance of levocetirizine in a suitable solvent. The developed method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Principle

The method involves dissolving the levocetirizine bulk drug in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λ_{max}). The concentration of levocetirizine in the sample is then determined by comparing its absorbance with that of a standard solution of known concentration. The concentration of the analyte is directly proportional to the absorbance, in accordance with the Beer-Lambert law.

Experimental Protocols

1. Apparatus and Reagents

- Apparatus:

- UV-Visible Spectrophotometer (Double Beam) with 1 cm matched quartz cells
- Analytical Balance
- Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
- Pipettes
- Beakers
- Ultrasonic bath
- Whatman filter paper No. 41

• Reagents and Materials:

- Levocetirizine Dihydrochloride reference standard
- Methanol (AR Grade)
- Distilled Water
- 0.1 M Hydrochloric Acid

2. Preparation of Solutions

- Solvent Selection: Methanol is a commonly used and effective solvent for this analysis.[3][7] [8] Alternatively, 0.1 M Hydrochloric acid, distilled water, or a pH 7.0 phosphate buffer can be used.[4][6][9]
- Preparation of Standard Stock Solution (1000 µg/mL):
 - Accurately weigh 25 mg of Levocetirizine Dihydrochloride reference standard.[7]
 - Transfer it into a 25 mL volumetric flask.[7]
 - Add about 15 mL of methanol and sonicate for 10-15 minutes to dissolve the drug completely.[3]

- Make up the volume to the mark with methanol.[7]
- Preparation of Working Standard Solution (100 µg/mL):
 - Pipette 1 mL of the standard stock solution (1000 µg/mL) into a 10 mL volumetric flask.[7]
 - Dilute to the mark with methanol.[7]
- Preparation of Calibration Curve Solutions:
 - From the working standard solution (100 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 2-10 µg/mL (e.g., 2, 4, 6, 8, 10 µg/mL).[7] Other reported linear ranges include 5-25 µg/mL and 7.5-22.5 µg/mL.[3][4][8]
- Preparation of Sample Solution (for Bulk Drug Assay):
 - Accurately weigh an amount of the bulk drug powder equivalent to 25 mg of levocetirizine.
 - Follow the same procedure as for the preparation of the standard stock solution and working standard solution to obtain a final theoretical concentration that falls within the established linearity range (e.g., 6 µg/mL).

3. Method Validation Protocol

- Determination of Wavelength of Maximum Absorbance (λ_{max}):
 - Scan a standard solution of levocetirizine (e.g., 10 µg/mL) in the UV range of 200-400 nm against a solvent blank.[4]
 - The wavelength at which maximum absorbance is observed is the λ_{max} . For levocetirizine in methanol, the λ_{max} is typically found around 229-231 nm.[7][10]
- Linearity and Range:
 - Measure the absorbance of the prepared calibration curve solutions at the determined λ_{max} .
 - Plot a graph of absorbance versus concentration.

- Perform linear regression analysis to determine the correlation coefficient (R^2), slope, and y-intercept of the calibration curve.[4][7]
- Accuracy (Recovery Studies):
 - Accuracy should be determined by the standard addition method.
 - Prepare solutions at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3]
 - To a known amount of pre-analyzed sample, add known amounts of the standard drug.
 - Calculate the percentage recovery.
- Precision:
 - Intraday Precision (Repeatability): Analyze a minimum of three different concentrations within the linear range, three times on the same day. Calculate the % Relative Standard Deviation (%RSD).
 - Interday Precision (Intermediate Precision): Repeat the analysis on three different days.[3] Calculate the %RSD.
- Limit of Detection (LOD) and Limit of Quantification (LOQ):
 - LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae as per ICH guidelines:[3]
 - $LOD = 3.3 \times (\sigma / S)$
 - $LOQ = 10 \times (\sigma / S)$
 - Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[3]

Quantitative Data Summary

The following tables summarize the validation parameters for the UV spectrophotometric method for levocetirizine quantification.

Table 1: Linearity Data

Parameter	Value	Reference
Linearity Range	2-10 µg/mL	[7]
Regression Equation	$y = 0.026x + 0.016$	[7]
Correlation Coefficient (R^2)	0.999	[7]

Table 2: Accuracy (Recovery Study)

Level	Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery	Reference
80%	4	-	97.87 - 99.70	[7]
100%	5	-	97.87 - 99.70	[7]
120%	6	-	97.87 - 99.70	[7]

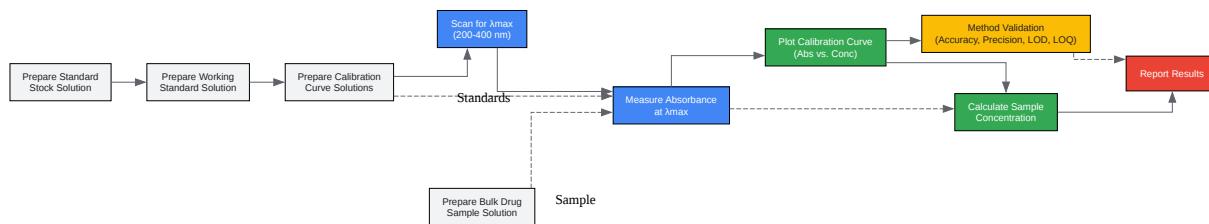
Table 3: Precision Data

Precision Type	Concentration (µg/mL)	% RSD	Reference
Intraday	25	< 2%	[3]
Interday	25	< 2%	[3]

Table 4: LOD and LOQ

Parameter	Value	Reference
Limit of Detection (LOD)	0.64 µg/mL	[3]
Limit of Quantification (LOQ)	1.93 µg/mL	[3]

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Experimental workflow for UV quantification of levocetirizine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Absorption and disposition of levocetirizine, the eutomer of cetirizine, administered alone or as cetirizine to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. allsubjectjournal.com [allsubjectjournal.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ajrconline.org [ajrconline.org]
- 8. asianjpr.com [asianjpr.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [Application Note: UV Spectrophotometric Quantification of Levocetirizine in Bulk Drug]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13399152#uv-spectrophotometric-method-for-quantification-of-levocetirizine-in-bulk-drug>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com